molecular formula C6H4N2O6 B11766513 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B11766513
M. Wt: 200.11 g/mol
InChI Key: QJWDJGWGMBFKGA-UHFFFAOYSA-N
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Description

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H4N2O6 and a molecular weight of 200.11 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with hydroxy, nitro, and carboxylic acid groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves several steps. One common method includes the nitration of 4-oxo-1,4-dihydropyridine-3-carboxylic acid, followed by hydrolysis to introduce the hydroxy group . The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, and the hydrolysis step is carried out under acidic or basic conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder, leading to the formation of amino derivatives.

    Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-4-2(6(11)12)1-7-5(10)3(4)8(13)14/h1H,(H,11,12)(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDJGWGMBFKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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